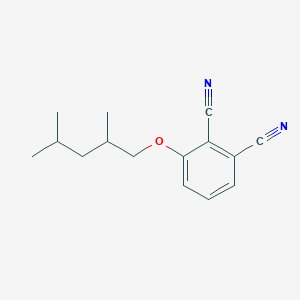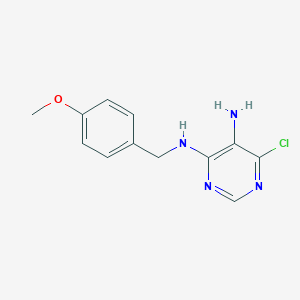![molecular formula C12H8N4O3 B190083 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one CAS No. 187724-89-6](/img/structure/B190083.png)
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, also known as NPP-7, is a potent and selective inhibitor of the protein kinase B-Raf. It has been studied extensively for its potential therapeutic applications in cancer treatment. In
Wirkmechanismus
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one inhibits the protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival. By inhibiting B-Raf, 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been shown to have a high degree of selectivity for B-Raf over other kinases, reducing the potential for off-target effects. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been shown to inhibit tumor growth and metastasis, and to enhance the efficacy of other cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several advantages for lab experiments, including its high degree of selectivity for B-Raf, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of other cancer treatments. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research on 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. One area of focus could be the development of more potent and selective inhibitors of B-Raf. Another area of focus could be the identification of biomarkers that could predict response to 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one treatment. Additionally, further studies are needed to determine the optimal dosing and administration of 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, as well as its potential use in combination with other cancer treatments.
Synthesemethoden
The synthesis of 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,4-dichloro-5-nitropyrimidine with 4-nitrophenylhydrazine to form 6-(4-nitrophenyl)pyrimidine-2,4-diamine. The second step involves the reaction of this compound with ethyl acetoacetate to form 6-(4-nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in melanoma and colorectal cancer. 6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
CAS-Nummer |
187724-89-6 |
|---|---|
Produktname |
6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one |
Molekularformel |
C12H8N4O3 |
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
6-(4-nitrophenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H8N4O3/c17-12-9-5-10(15-11(9)13-6-14-12)7-1-3-8(4-2-7)16(18)19/h1-6H,(H2,13,14,15,17) |
InChI-Schlüssel |
AWFOZCHHTUUXAI-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)NC=NC3=O)[N+](=O)[O-] |
Synonyme |
4H-Pyrrolo[2,3-d]pyriMidin-4-one, 3,7-dihydro-6-(4-nitrophenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



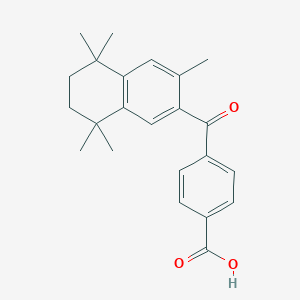
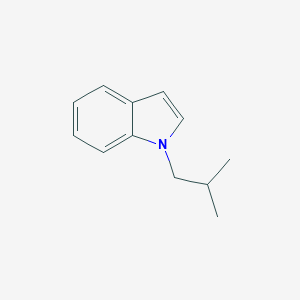
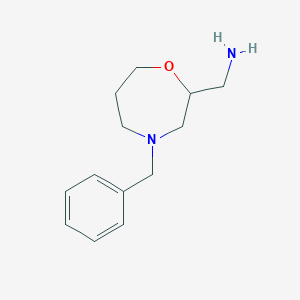
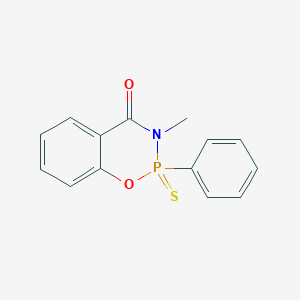
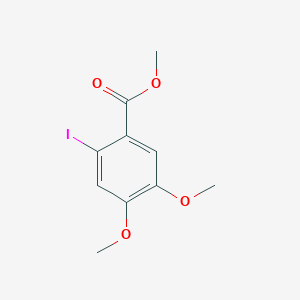
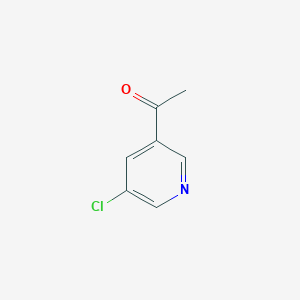
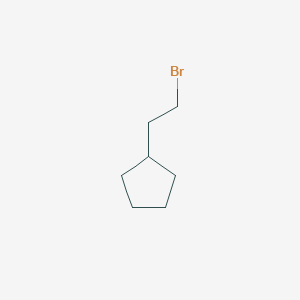
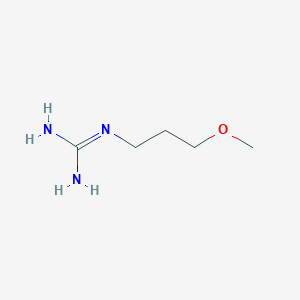
![3-[4-(Trifluoromethyl)phenyl]thiophene](/img/structure/B190021.png)
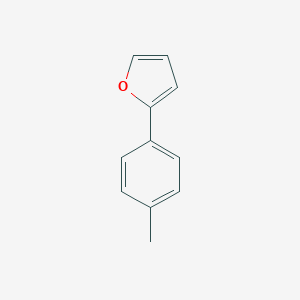
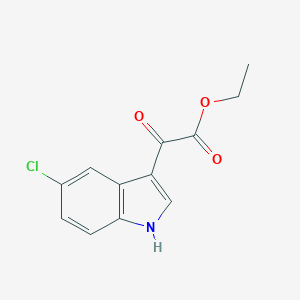
![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)
